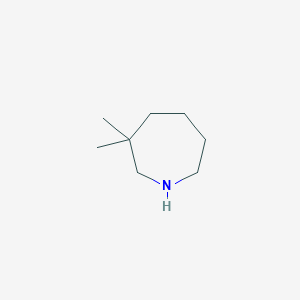

3,3-Dimethylazepane

Description

3,3-Dimethylazepane is an organic compound with the molecular formula C8H17N It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The presence of two methyl groups at the third position of the azepane ring distinguishes 3,3-Dimethylazepane from other azepane derivatives

Propriétés

IUPAC Name |

3,3-dimethylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2)5-3-4-6-9-7-8/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJWZDIFFOGAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Dimethylazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-dimethyl-1,5-dibromopentane with ammonia or primary amines can yield 3,3-Dimethylazepane. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethylazepane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dimethylazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of 3,3-Dimethylazepane can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The nitrogen atom in 3,3-Dimethylazepane can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions using solvents like dichloromethane or toluene.

Major Products:

Oxidation: N-oxides of 3,3-Dimethylazepane.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated azepane derivatives.

Applications De Recherche Scientifique

3,3-Dimethylazepane has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: 3,3-Dimethylazepane is used in the production of specialty chemicals and as a precursor in polymerization reactions.

Mécanisme D'action

The mechanism by which 3,3-Dimethylazepane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved in its action may include signal transduction, enzyme inhibition, or receptor activation.

Comparaison Avec Des Composés Similaires

Azepane: The parent compound without the methyl groups.

3-Methylazepane: A derivative with a single methyl group at the third position.

4,4-Dimethylazepane: A derivative with two methyl groups at the fourth position.

Uniqueness: 3,3-Dimethylazepane is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and physical properties. The steric hindrance provided by the methyl groups can affect the compound’s interactions with other molecules, making it distinct from other azepane derivatives.

Activité Biologique

3,3-Dimethylazepane is a cyclic amine that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

3,3-Dimethylazepane is characterized by its seven-membered ring structure containing nitrogen. Its molecular formula is , and it features two methyl groups attached to the third carbon of the azepane ring. This unique structure contributes to its stability and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that 3,3-Dimethylazepane exhibits antimicrobial activity , making it a candidate for further exploration in pharmaceutical applications. Studies have shown that derivatives of azepanes can inhibit the growth of various bacteria and fungi, suggesting that modifications to the azepane structure may enhance these properties .

The mechanism by which 3,3-Dimethylazepane exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, such as enzymes or receptors. This interaction may lead to alterations in cellular pathways, including those involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3,3-Dimethylazepane and its derivatives:

- Antifungal Activity : A study demonstrated that certain derivatives of 3,3-Dimethylazepane displayed significant antifungal activity against Candida species. The results indicated a dose-dependent effect, highlighting the potential for these compounds in treating fungal infections .

- Cancer Research : In cancer models, compounds based on azepane structures have shown promise in inhibiting tumor growth. For instance, research indicated that azepane derivatives could induce apoptosis in cancer cells through mechanisms involving ER stress and the unfolded protein response .

- Pharmacological Applications : 3,3-Dimethylazepane has been explored as a scaffold for developing new drugs targeting various diseases. Its ability to act as a ligand in biochemical assays suggests potential roles in drug design and development .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of 3,3-Dimethylazepane compared to other azepane derivatives:

| Compound | Antimicrobial Activity | Antifungal Activity | Cancer Cell Inhibition |

|---|---|---|---|

| 3,3-Dimethylazepane | Moderate | Significant | Moderate |

| 1-But-3-ynyl-3,3-dimethylazepane | High | Moderate | High |

| 5-Methyl-2-azabicyclo[2.2.1]heptane | Low | Low | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.